molecular formula C4H11BO B7799149 Borane;oxolane

Borane;oxolane

Cat. No. B7799149
M. Wt: 85.94 g/mol
InChI Key: RMCYTHFAWCWRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Borane;oxolane is a useful research compound. Its molecular formula is C4H11BO and its molecular weight is 85.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality Borane;oxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Borane;oxolane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

borane;oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O.BH3/c1-2-4-5-3-1;/h1-4H2;1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCYTHFAWCWRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B.C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Borane;oxolane

Synthesis routes and methods I

Procedure details

A 10 mL round-bottomed flask was charged with 5-carbon linked dimer alcohol (57 mg, 0.0885 mmol) in 1 mL of THF. To the reaction mixture was added thexylborane (0.8 mL, 3 eq.) 0.33M in THF solution obtained from BH3THF (1 eq) and 2,3-dimethyl-2-butene (2 eq) at 0° C. for 1 hr. The reaction mixture was stirred for 2 hr and then added 3 N NaOH (0.15 mL, 5 eq) and 30% H2O2 (0.15 mL, 5 eq). The reaction mixture was warmed to room temperature and then stirred for 12 hr. The reaction mixture was quenched with H2O, extracted with EtOAc, dried over MgSO4 and concentrated. The crude product was purified by column chromatography (EtOAc/Hexane=3/1) to give 39.2 mg in 65% yield.
[Compound]
Name
5-carbon
Quantity
57 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
thexylborane
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Step E comprises reduction of the amide carbonyl of compound VI by slowly adding a Lewis acid such as boron trifluoride etherate or aluminum chloride or an anhydrous strong acid such as methanesulfonic acid or trifluoroacetic acid to a stirred slurry of VI and sodium borohydride in dry THF at about -5° C. to about +5° C. followed by stirring about 4 to 6 hours at about -5° to +5° C. followed by 12 to 18 hours at about 25°-40° C. On completion, the reaction mixture is slowly added to cooled dilute acid followed by isolation by standard procedures if desired. As one skilled in the art would appreciate, the above reaction with sodium borohydride in dry THF and an acid such as boron trifluoride etherate or methanesulfonic acid produces borane-tetrahydrofuran in the process of forming compound VII. Alternatively, compound VII can be formed by reducing compound VI with borane-tetrahydrofuran or borane-dimethyl sulfide, without use of the acid.
[Compound]
Name
VI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
amide carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
compound VI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Borane;oxolane
Reactant of Route 2
Borane;oxolane
Reactant of Route 3
Borane;oxolane
Reactant of Route 4
Borane;oxolane
Reactant of Route 5
Borane;oxolane
Reactant of Route 6
Borane;oxolane

Citations

For This Compound
6
Citations
I Pelyvás, A Hasegawa, RL Whistler - Carbohydrate research, 1986 - Elsevier
… In the present work, when the di-0-acetyl oxime 5 was treated with the borane-oxolane adduct, the reduction proceeded with even higher but opposite stereoselectivity, …
Number of citations: 25 www.sciencedirect.com
HH Baer, RL Breton, Y Shen - Carbohydrate Research, 1990 - Elsevier
… Reduction of the hexa-O-acetyldicarboxylic acid with borane-oxolane complex yielded 8. Alternatively, cyanide displacement of hexa-O-acetyl-α,α-trehalose 6,6′-ditriflate gave the …
Number of citations: 21 www.sciencedirect.com
P Chow, B Weissmann - Carbohydrate research, 1981 - Elsevier
Condensation of dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-d-glucopyranosyl chloride with 4-methylumbelliferone gave crystalline 4-methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-…
Number of citations: 30 www.sciencedirect.com
B Dean, H Oguchi, S Cai, E Otsuji, K Tashiro… - Carbohydrate …, 1993 - Elsevier
… spacer arms, 311 and 5, were obtained from monomethyl succinate and azelaic acid monomethyl ester, respectively, by selective reduction of the carboxyl group with borane-oxolane …
Number of citations: 52 www.sciencedirect.com
A Haudrechy, P Sinay - The Journal of Organic Chemistry, 1992 - ACS Publications
… Hydroborations of 10 with borane-oxolane complex and 11 with 9-BBN gave the desired alcohols 12 and 13 in about 70% yield. Oxidation of the primary alcohol with RuCl3-NaI04 in …
Number of citations: 46 pubs.acs.org
E Dubois, JM Beau - Carbohydrate research, 1992 - Elsevier
… Hydroboration of 11 by the borane-oxolane complex followed by treatment with basic hydrogen peroxide gave 75% of 2-(4,6-O-benzylidene-3-O-tert-butyldimethylsilyl-~-~-…
Number of citations: 47 www.sciencedirect.com

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